(R)-2-(Tetrahydrofuran-2-yl)ethanol
Description
Significance of Enantiomerically Pure Compounds in Modern Organic Synthesis
The synthesis of single enantiomers of chiral molecules is a cornerstone of contemporary organic chemistry. The different physiological responses elicited by enantiomers are well-documented; one enantiomer of a drug may be therapeutic while the other is inactive or even harmful. This necessitates the development of synthetic methods that can selectively produce one enantiomer over the other, a field known as asymmetric synthesis. The use of enantiomerically pure building blocks, such as (R)-2-(Tetrahydrofuran-2-yl)ethanol, is a key strategy in achieving this goal, providing a pre-defined stereochemical element that can be incorporated into a larger molecule. It is estimated that approximately 60% of newly commercialized drugs possess chiral properties, highlighting the importance of chiral separations and synthesis. chromatographyonline.com
Stereochemical Importance of this compound as a Chiral Building Block
This compound possesses a stereocenter at the 2-position of the tetrahydrofuran (B95107) ring, making it a valuable chiral synthon. Its specific (R)-configuration provides a defined starting point for the synthesis of more complex chiral molecules. The presence of both a cyclic ether and a primary alcohol functional group allows for a variety of chemical transformations, enabling its incorporation into diverse molecular frameworks. This compound serves as a precursor for creating intricate pharmaceutical intermediates and other bioactive compounds. The stereospecific nature of this building block is crucial for controlling the stereochemistry of the final product in multi-step syntheses.
Overview of Research Trajectories for Chiral Cyclic Ethers
Research in the area of chiral cyclic ethers is focused on several key trajectories. chemistryviews.org A primary goal is the development of new and efficient methods for their stereoselective synthesis. nih.gov This includes catalytic asymmetric reactions that can generate chiral cyclic ethers from achiral starting materials with high enantioselectivity. chemistryviews.orgorganic-chemistry.org Another significant area of research involves the application of these chiral building blocks in the total synthesis of natural products and pharmaceuticals. researchgate.net For instance, chiral tetrahydrofuran derivatives are integral to the synthesis of compounds like the anti-HIV agent amprenavir (B1666020) and the anti-diabetic drug empagliflozin. researchgate.net Furthermore, there is ongoing exploration into the biological activities of novel chiral cyclic ethers and their potential as therapeutic agents themselves.
| Research Area | Focus | Key Methodologies | Example Applications |
| Asymmetric Synthesis | Development of methods for the enantioselective synthesis of chiral cyclic ethers. | Catalytic asymmetric cyclization, enzymatic resolutions, use of chiral pool starting materials. | Synthesis of enantiomerically pure tetrahydrofuran and tetrahydropyran (B127337) derivatives. organic-chemistry.org |
| Natural Product Synthesis | Utilization of chiral cyclic ethers as key intermediates in the total synthesis of complex natural products. | Multi-step synthesis incorporating stereodefined cyclic ether fragments. | Synthesis of muscarine (B1676868) and its analogues. nottingham.ac.uk |
| Medicinal Chemistry | Design and synthesis of novel chiral cyclic ethers with potential therapeutic properties. | Structure-activity relationship (SAR) studies, bioisosteric replacement. | Development of analogs of existing drugs like amprenavir and empagliflozin. researchgate.net |
| Catalysis | Use of chiral cyclic ethers as ligands in asymmetric catalysis. | Synthesis of chiral ligands for metal-catalyzed reactions. | Enhancing enantioselectivity in various chemical transformations. chemistryviews.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O2 |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2-[(2R)-oxolan-2-yl]ethanol |
InChI |
InChI=1S/C6H12O2/c7-4-3-6-2-1-5-8-6/h6-7H,1-5H2/t6-/m1/s1 |
InChI Key |
FCAJYRVEBULFKS-ZCFIWIBFSA-N |
Isomeric SMILES |
C1C[C@@H](OC1)CCO |
Canonical SMILES |
C1CC(OC1)CCO |
Origin of Product |
United States |
Mechanistic Insights and Reaction Kinetics of R 2 Tetrahydrofuran 2 Yl Ethanol Synthesis
Elucidation of Reaction Mechanisms for Chiral Tetrahydrofuran (B95107) Formation
The construction of the chiral tetrahydrofuran moiety is the cornerstone of synthesizing (R)-2-(Tetrahydrofuran-2-yl)ethanol. Various mechanistic pathways have been explored to achieve this, each with its own set of advantages and stereochemical implications.
Intramolecular cyclization is a prominent strategy for forming the tetrahydrofuran ring. These reactions can proceed through several distinct mechanisms, including nucleophilic substitutions and radical-mediated pathways.
Classical approaches often rely on intramolecular S_N2 reactions, where a hydroxyl group acts as a nucleophile, attacking a carbon atom bearing a suitable leaving group (such as a halide or sulfonate) within the same molecule. nih.gov This pathway is highly dependent on the stereochemistry of the starting material to ensure the desired (R)-configuration in the final product. Alternatively, S_N1-type cyclizations can also occur, typically involving the formation of a carbocation intermediate. nih.gov
Another powerful method involves the intramolecular addition of an alcohol to an epoxide. nih.gov This reaction can be catalyzed by acids or bases. The regioselectivity of the epoxide ring-opening is a critical factor, with a preference for the 5-exo-tet cyclization to form the tetrahydrofuran ring. semanticscholar.org
Radical cyclizations offer a different mechanistic approach. These reactions typically involve the generation of a radical species which then attacks a double bond within the same molecule to form the cyclic product. wikipedia.org For instance, titanocene(III)-mediated radical cyclization of α-bromocarbonyl compounds containing an alkyne has been used to synthesize trisubstituted tetrahydrofurans. thieme-connect.de The stereochemical outcome of these reactions can often be controlled by the conformation of the transition state.
A notable example of a metal-catalyzed intramolecular cyclization is the nickel-catalyzed asymmetric reductive cyclization of O-alkynones. rsc.orgresearchgate.net Density functional theory (DFT) studies have shed light on the mechanism of this transformation. For a Ni(0) catalyst system, the proposed pathway involves oxidative cyclometalation, followed by hydride transfer and reductive elimination. rsc.org In contrast, a Ni(II) system is suggested to proceed via alkyne insertion, cis/trans isomerization, carbonyl insertion, hydrolysis, and catalyst regeneration. rsc.org
Table 1: Comparison of Intramolecular Cyclization Pathways for Tetrahydrofuran Synthesis
| Pathway | Key Intermediates | Typical Reagents/Catalysts | Stereocontrol |
|---|---|---|---|
| Intramolecular S_N2 | Pentacoordinate transition state | Base, Leaving group (e.g., -OTs, -Br) | Substrate-controlled |
| Intramolecular Epoxide Opening | Epoxide | Acid or base catalysts | Regioselective attack on epoxide |
| Radical Cyclization | Carbon-centered radical | Radical initiators (e.g., AIBN), Ti(III) complexes | Conformation of transition state |
| Nickel-Catalyzed Reductive Cyclization | Metallacycle | Ni(0) or Ni(II) catalysts, Chiral ligands | Ligand-controlled |
Hydrogenation and hydrodeoxygenation (HDO) are key steps in many synthetic routes to this compound, particularly when starting from furan-based precursors. The hydrogenation of furan (B31954) and its derivatives to tetrahydrofuran can be achieved using various catalysts. For example, sponge nickel catalysts promoted with iron and chromium have been shown to be effective for the hydrogenation of furan to tetrahydrofuran. google.com Heterogeneous catalysts like 10% Rh/C have also been used for the complete hydrogenation of furan rings under relatively mild conditions. organic-chemistry.org
The mechanism of HDO of tetrahydrofuran derivatives, such as 2-methyltetrahydrofuran (B130290) (2-MTHF), has been studied to understand the cleavage of C-O bonds. On a silica-supported nickel phosphide (B1233454) (Ni₂P/SiO₂) catalyst, the HDO of 2-MTHF is proposed to proceed through a ring-opening reaction to form either pentanal or 2-pentanone. researchgate.net These carbonyl intermediates are then hydrogenated to the corresponding alcohols (1-pentanol or 2-pentanol), which subsequently undergo dehydration to yield pentenes, and finally hydrogenation to n-pentane. researchgate.net The rate-determining step in this sequence is believed to be the initial C-O bond cleavage of the furanic ring. researchgate.net The reaction is thought to follow a Langmuir-Hinshelwood mechanism, where 2-MTHF and hydrogen compete for adsorption and reaction on the catalyst surface. researchgate.net
The formation of the tetrahydrofuran ring can also be accomplished through the dehydration of diols. The acid-catalyzed dehydration of 1,4-diols is a common method for synthesizing tetrahydrofuran. The mechanism of this reaction depends on the structure of the diol. youtube.com For primary alcohols, the reaction generally follows an S_N2 mechanism. youtube.com In this process, one of the hydroxyl groups is protonated to form a good leaving group (water). The other hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon bearing the protonated hydroxyl and displacing the water molecule to form the cyclic ether. youtube.com
For secondary and tertiary alcohols, an S_N1 mechanism may operate, involving the formation of a carbocation intermediate after the departure of the water molecule. youtube.com The intramolecular nucleophilic attack by the remaining hydroxyl group then closes the ring. The E1 elimination pathway can also compete with cyclization, especially at higher temperatures, leading to the formation of unsaturated alcohols or dienes. nih.gov Hydrothermal dehydration, which uses superheated water as both the solvent and a catalyst, has also been investigated. In these systems, the interplay between E1 and E2 elimination mechanisms is influenced by factors such as hydrogen bonding between the hydroxyl groups. nih.gov
Kinetic Studies of Enantioselective Transformations
The enantioselective synthesis of this compound necessitates a transformation that can differentiate between two enantiomers or enantiotopic groups. Kinetic studies of such transformations are vital for understanding the factors that govern enantioselectivity.
One relevant example is the enzymatic kinetic resolution of (tetrahydrofuran-2-yl)acetates. researchgate.net In a study, various esterases and lipases were screened for the hydrolysis of racemic methyl and ethyl (tetrahydrofuran-2-yl)acetates. The enantioselectivity (E-value) is a measure of how effectively the enzyme discriminates between the two enantiomers.
Table 2: Enzymatic Kinetic Resolution of (Tetrahydrofuran-2-yl)acetates
| Substrate | Enzyme | Conversion (%) | ee_s (%) | ee_p (%) | E-value |
|---|---|---|---|---|---|
| Methyl (tetrahydrofuran-2-yl)acetate | Esterase Est56 | 45 | 80 | >99 | >200 |
| Ethyl (tetrahydrofuran-2-yl)acetate | Esterase Est56 | 50 | >99 | 98 | >200 |
| Methyl (tetrahydrofuran-2-yl)acetate | Lipase CAL-B | 50 | 98 | >99 | >200 |
| Ethyl (tetrahydrofuran-2-yl)acetate | Lipase CAL-B | 50 | 98 | >99 | >200 |
Data sourced from a study on the enzymatic kinetic resolution of (tetrahydrofuran-2-yl)acetates. researchgate.net The table shows the conversion, enantiomeric excess of the substrate (ee_s), enantiomeric excess of the product (ee_p), and the enantioselectivity (E-value) for the hydrolysis of methyl and ethyl (tetrahydrofuran-2-yl)acetates using different enzymes.
Kinetic studies are also crucial in understanding other enantioselective processes, such as asymmetric cyclizations. For instance, in a "clip-cycle" approach towards the synthesis of substituted tetrahydropyrans, kinetic studies were conducted to explain an observed enantio-inversion with changes in reaction temperature and catalyst concentration. whiterose.ac.uk
Role of Ligand Design and Catalyst-Substrate Interactions in Stereocontrol
In metal-catalyzed enantioselective syntheses of chiral tetrahydrofurans, the design of the chiral ligand is paramount for achieving high levels of stereocontrol. The ligand creates a chiral environment around the metal center, which in turn dictates the stereochemical outcome of the reaction.
Nickel-catalyzed asymmetric intramolecular reductive cyclizations of alkynones have been shown to be highly effective for the synthesis of chiral tertiary allylic alcohols bearing a tetrahydrofuran ring. docksci.com The success of these reactions hinges on the use of specifically designed chiral phosphine (B1218219) ligands. For example, P-chiral monophosphine ligands like (S)-AntPhos have been employed to achieve excellent yields and enantioselectivities (up to 99% ee) in the synthesis of chiral tetrahydrofurans. thieme-connect.com
The proposed mechanism for these reactions involves the formation of a five-membered metallacycle intermediate. thieme-connect.com The chiral ligand influences the geometry of this intermediate and the subsequent transition states, thereby controlling the facial selectivity of the reaction. DFT studies have highlighted the importance of non-covalent interactions, such as hydrogen bonding and steric repulsion, between the substrate and the catalyst-ligand complex in the transition state. rsc.org These subtle interactions can lead to significant differences in the activation energies for the formation of the two possible enantiomers, resulting in high enantioselectivity.
Table 3: Chiral Ligands in Nickel-Catalyzed Asymmetric Synthesis of Tetrahydrofuran Derivatives
| Ligand | Reaction Type | Achieved Enantioselectivity (ee) |
|---|---|---|
| (S)-AntPhos | Intramolecular Reductive Cyclization of Alkynones | up to 99% |
| P-chiral monophosphine (e.g., (S)-BIDIME) | Intramolecular Reductive Cyclization of Alkynones | >99% |
This table provides examples of chiral ligands used in nickel-catalyzed reactions to produce chiral tetrahydrofuran derivatives and the reported enantioselectivities. researchgate.netthieme-connect.com
Advanced Analytical Methodologies for Stereochemical Characterization of R 2 Tetrahydrofuran 2 Yl Ethanol
Chromatographic Techniques for Enantiomeric Purity Determination
Chromatographic methods are indispensable for separating enantiomers and quantifying the enantiomeric excess (e.e.) of a chiral compound. This is achieved by creating a chiral environment in which the two enantiomers interact differently, leading to their separation.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. csfarmacie.cz The key to this method is the use of a chiral stationary phase (CSP), which is a stationary phase that is itself chiral. eijppr.com The enantiomers of the analyte interact with the CSP to form transient diastereomeric complexes, which have different binding energies and thus different retention times, allowing for their separation. eijppr.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for a broad range of chiral compounds due to their complex three-dimensional structures that offer multiple sites for chiral recognition. eijppr.commdpi.com These CSPs can be operated in normal-phase, reversed-phase, and polar organic modes, providing flexibility in method development. csfarmacie.czmdpi.com For instance, a study on the separation of hydroxychloroquine (B89500) enantiomers utilized a Chiralpak AD-H column, a polysaccharide-based CSP, with a mobile phase of n-hexane and isopropanol. nih.gov The choice of mobile phase, including the type and concentration of organic modifiers like alcohols (methanol, ethanol (B145695), isopropanol) and acetonitrile, is crucial for optimizing the selectivity and resolution of the separation. csfarmacie.czmdpi.com
Table 1: Examples of Chiral Stationary Phases and Mobile Phases in HPLC This table is for illustrative purposes and specific conditions for (R)-2-(Tetrahydrofuran-2-yl)ethanol would require experimental optimization.
| Chiral Stationary Phase (CSP) Type | Example CSP | Typical Mobile Phase Composition | Analyte Type Example |
|---|---|---|---|
| Polysaccharide-based | Chiralpak® AD-H (amylose derivative) | n-Hexane/Isopropanol | Neutral or basic compounds |
| Polysaccharide-based | Chiralcel® OD-H (cellulose derivative) | n-Hexane/Ethanol | Wide range of racemates |
| Pirkle-type | (R,R)-Whelk-O® 1 | Hexane/Isopropanol/Acetonitrile | π-acidic or π-basic compounds |
| Macrocyclic Glycopeptide | CHIROBIOTIC® V | Methanol/Acetic Acid/Triethylamine | Amines and acids |
Gas Chromatography (GC) with a chiral stationary phase is another effective method for separating volatile enantiomers. nih.gov Cyclodextrin (B1172386) derivatives are commonly used as chiral selectors in GC columns. The separation mechanism involves the formation of inclusion complexes between the analyte enantiomers and the cyclodextrin cavity, with the stability of these complexes differing for each enantiomer. nih.gov Optimization of GC parameters such as the temperature program, carrier gas flow rate, and the specific chiral column is essential for achieving good resolution. nih.gov
Capillary Electrophoresis (CE) offers a high-efficiency separation technique for charged chiral molecules. In chiral CE, a chiral selector is added to the background electrolyte. nih.gov This selector, which can be a protein, cyclodextrin, or other chiral molecule, forms transient diastereomeric complexes with the analyte enantiomers. nih.gov These complexes have different electrophoretic mobilities, leading to their separation. Proteins like bovine serum albumin (BSA) and α1-acid glycoprotein (B1211001) (AGP) have been successfully used as chiral selectors in CE for the separation of various drug enantiomers. nih.gov
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and the use of more environmentally friendly mobile phases. chromatographyonline.com SFC typically uses supercritical carbon dioxide as the main mobile phase component, often with a small amount of an organic modifier like methanol. nih.gov The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates without a significant loss of efficiency. nih.gov
Polysaccharide-based CSPs are also widely used in SFC and have demonstrated broad applicability for the separation of a diverse range of chiral compounds. chromatographyonline.com The development of SFC methods often involves screening different columns and optimizing the composition of the mobile phase modifier to achieve the desired separation. chromatographyonline.com The compatibility of SFC with mass spectrometry (MS) makes it a particularly attractive technique for the analysis of complex samples. chromatographyonline.comnih.gov
Table 2: Comparison of Chiral Chromatographic Techniques
| Technique | Principle | Typical Analytes | Advantages | Disadvantages |
|---|---|---|---|---|
| Chiral HPLC | Differential partitioning with a chiral stationary phase. eijppr.com | Broad range of soluble compounds. csfarmacie.cz | Wide applicability, well-established. csfarmacie.cz | Can use large volumes of organic solvents. |
| Chiral GC | Differential partitioning with a chiral stationary phase. nih.gov | Volatile and thermally stable compounds. nih.gov | High resolution, sensitive detectors. nih.gov | Limited to volatile analytes. |
| Chiral CE | Differential mobility of diastereomeric complexes in an electric field. nih.gov | Charged molecules. nih.gov | High efficiency, low sample and reagent consumption. | Can be less robust than HPLC. |
| Chiral SFC | Differential partitioning using a supercritical fluid mobile phase. chromatographyonline.com | Broad range, similar to normal phase HPLC. chromatographyonline.com | Fast separations, reduced organic solvent use. chromatographyonline.com | Requires specialized instrumentation. |
X-ray Crystallography for Definitive Stereostructure Elucidation
X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a crystalline molecule. tcichemicals.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed electron density map can be generated, revealing the precise arrangement of atoms in space.
For this compound, obtaining a suitable crystal of the compound or a derivative is the first critical step. The resulting crystal structure provides unambiguous proof of its stereochemistry. The crystal structure of related tetrahydrofuran (B95107) derivatives has been determined, providing insights into the conformational preferences and intermolecular interactions of this class of compounds. nih.govresearchgate.net For example, the crystal structure of a 2,4-dimethylfuran (B1205762) derivative revealed an E configuration about the C=C double bond and the planarity of the molecule. nih.gov
Chiral Sensing and Separation-Free Discrimination Techniques
Chiral sensing involves the use of a chiral probe or sensor that interacts differently with the two enantiomers of a chiral analyte, leading to a measurable change in a physical property, such as color or fluorescence. mdpi.comresearchgate.net This allows for the rapid and often visual determination of enantiomeric excess.
Recent developments in this area include the use of stereodynamic probes with distinct electronic circular dichroism outputs for chirality sensing. rsc.org These probes can generate intense Cotton effects upon interaction with a chiral substrate, providing information about its absolute configuration and enantiomeric composition. rsc.org Porphyrin-based systems have also been explored for their ability to recognize and sense chiral organic molecules. mdpi.com
Separation-free discrimination techniques aim to determine the enantiomeric composition of a sample without the need for chromatographic separation. Quantitative NMR with chiral solvating agents (CSAs) is a prime example. acs.org Unlike derivatizing agents, CSAs form transient, non-covalent diastereomeric complexes with the analyte, leading to observable differences in the NMR spectrum. acs.orgnih.gov The use of an achiral molecule as a resolving agent has also been reported, where complexation with the analyte in a fast exchange regime leads to chemical shift non-equivalence in the ¹H NMR spectra, which is linearly dependent on the enantiomeric excess. nih.gov
Research Applications of R 2 Tetrahydrofuran 2 Yl Ethanol in Complex Molecule Synthesis
Utilization as a Chiral Building Block in Multistep Organic Synthesis
The inherent chirality of (R)-2-(Tetrahydrofuran-2-yl)ethanol makes it a prized chiral building block in the stereoselective synthesis of complex organic molecules. Chiral building blocks are enantiomerically pure compounds that introduce a specific stereocenter into a target molecule, a critical aspect in the synthesis of pharmaceuticals and natural products where biological activity is often dependent on a single enantiomer. Its classification as a "Chiral Building Block" is well-established in chemical supply databases. sigmaaldrich.com
The utility of chiral tetrahydrofuran (B95107) rings, such as the one in the title compound, is recognized in the synthesis of C-nucleosides and other natural products. googleapis.com The synthesis of such building blocks is a key focus in drug discovery programs, where the goal is to create novel molecules with high enantiomeric purity. ethz.ch The defined (R)-configuration of the stereocenter at the 2-position of the THF ring allows chemists to construct subsequent stereocenters with a high degree of control, avoiding the formation of undesired diastereomers and simplifying complex purification steps.
Precursor to Biologically Relevant Scaffolds
The structure of this compound serves as a foundational scaffold for the synthesis of various biologically active molecules, including natural products and pharmaceutical intermediates.
The tetrahydrofuran motif is a core structural element in many natural products, particularly in the lignan (B3055560) family of secondary metabolites. Lignans exhibit a wide array of biological activities, and their synthesis is a significant area of research. Current time information in Bangalore, IN.nih.gov Synthetic strategies often focus on constructing the central dibenzyl tetrahydrofuran skeleton. oakwoodchemical.com
Recent advances in synthetic methodology have provided efficient routes to these complex molecules. For instance, a biomimetic approach inspired by the biosynthesis of hongkonoids has led to a copper(I)-catalyzed [3+2] cycloaddition to construct the dibenzylbutyrolactol lignan backbone in a single step. google.com This highlights the importance of precursors that can form the functionalized THF core of these natural products.
Table 1: Examples of Lignan Synthesis Involving Tetrahydrofuran Scaffolds
| Lignan Type | Synthetic Strategy | Key Feature | Reference |
|---|---|---|---|
| Tetrahydrofuran Lignans | Bio-inspired oxidative ring opening | Total synthesis of tanegool | Current time information in Bangalore, IN. |
| Acyclic Lignan Derivatives | Formal [3+2] cycloaddition | Generation of aryl tetrahydrofuran intermediate | oakwoodchemical.com |
This compound is explicitly identified as a valuable intermediate for the synthesis of pharmaceutical compounds. researchgate.net Its structure is incorporated into more complex molecules designed to interact with specific biological targets.
A prominent example is its use in the development of novel cancer therapeutics. Researchers have designed and synthesized a series of (R)-8-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-7-ones as selective inhibitors of Activated Cdc42-associated kinase 1 (ACK1). rsc.org ACK1 is a target implicated in acquired resistance to third-generation EGFR inhibitors like osimertinib (B560133) in non-small cell lung cancer (NSCLC). One compound from this series, 10zi , demonstrated potent inhibition of ACK1 kinase and showed a strong synergistic anti-tumor effect when combined with an EGFR inhibitor in a resistant lung cancer cell line. rsc.org This work underscores the critical role of the (R)-tetrahydrofuran moiety as a key component of a promising lead compound in medicinal chemistry. rsc.org
Furthermore, patents describe the use of 2-hydroxytetrahydrofuran (B17549) derivatives in the creation of medicaments, indicating the broad applicability of this scaffold in pharmaceutical development.
Table 2: Application in Medicinal Chemistry
| Target | Compound Class | Key Intermediate | Therapeutic Area | Reference |
|---|---|---|---|---|
| ACK1 Kinase | (R)-8-((Tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-7-ones | This compound | Oncology (NSCLC) | rsc.org |
Role in the Synthesis of Chiral Ligands and Catalysts
While chiral alcohols are frequently used in the synthesis of ligands for asymmetric catalysis, specific examples detailing the conversion of this compound into a widely used chiral ligand or catalyst are not prominent in the reviewed literature. Efficient syntheses of chiral tetrahydrofurans are often achieved using chiral phosphine (B1218219) ligands, rather than the THF-alcohol being a precursor to the ligand itself. rsc.org
Application in the Construction of Functionalized Tetrahydrofuran Rings
This compound is a versatile starting point for the synthesis of other functionalized tetrahydrofurans. The primary alcohol group is a reactive handle that can be readily converted into a variety of other functional groups, thereby creating a library of substituted THF derivatives.
Standard organic transformations can be applied to modify the alcohol:
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (R)-tetrahydrofuran-2-carbaldehyde, or further to the carboxylic acid, (R)-tetrahydrofuran-2-carboxylic acid, using appropriate oxidizing agents.
Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate, which can then be displaced by various nucleophiles to introduce new functionalities. For example, a deuterated analog was converted to its tosylate and subsequently to a bromodeuteromethyl-tetrahydrofuran, demonstrating a pathway to haloalkanes.
Esterification: Reaction with carboxylic acids or their derivatives yields esters, which can serve as prodrugs or modify the compound's physical properties.
These transformations allow the core (R)-tetrahydrofuran scaffold to be elaborated into a wide range of more complex structures, making it a key starting material for creating diverse, highly substituted tetrahydrofuran derivatives for various research applications. nih.gov
Theoretical and Computational Studies on R 2 Tetrahydrofuran 2 Yl Ethanol and Its Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Molecular Structure and Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the molecular structure and inherent properties of (R)-2-(tetrahydrofuran-2-yl)ethanol. DFT has become a popular method due to its balance of accuracy and computational cost, making it suitable for studying relatively complex organic molecules. nih.govresearchgate.net These calculations can predict geometries, energies, and a variety of electronic properties with high precision.
The flexibility of the tetrahydrofuran (B95107) ring and the rotatable C-C bond of the ethanol (B145695) side chain in this compound means the molecule can exist in multiple conformations. Theoretical conformational studies are crucial for identifying the most stable structures and understanding the molecule's behavior.
For the related compound, tetrahydrofurfuryl alcohol (THFA), DFT calculations at the B3LYP/6-311+G(2d,2p) level of theory have been used to re-optimize and study its energetically lowest conformers. ni.ac.rs These studies revealed that the most stable conformers are characterized by an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the oxygen atom of the tetrahydrofuran ring. ni.ac.rs This interaction significantly stabilizes the structure. ni.ac.rs A potential energy surface (PES) scan can be performed by systematically rotating dihedral angles to map the energy landscape. nih.gov This analysis identifies all possible low-energy conformers and the energy barriers separating them, providing a comprehensive picture of the molecule's conformational preferences. ni.ac.rsnih.gov
Table 1: Key Features of Conformational Analysis
| Feature | Description | Significance |
| Lowest Energy Conformers | Structures with the minimum energy on the potential energy surface. | Represents the most likely shapes the molecule will adopt. |
| Intramolecular Hydrogen Bonding | A stabilizing interaction between the side-chain -OH group and the ring's oxygen atom. ni.ac.rs | Crucial for determining the preferred conformation and influencing reactivity. |
| Potential Energy Surface (PES) | A map of the molecule's energy as a function of its geometry (e.g., dihedral angles). nih.gov | Allows for the identification of stable conformers and transition states between them. |
The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of these studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. aimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small gap suggests the molecule is more polarizable and reactive. nih.govnih.gov For this compound, the HOMO is expected to be localized primarily on the oxygen atoms, which are the sites of highest electron density, while the LUMO would be distributed across the σ* antibonding orbitals. This analysis helps predict where electrophilic and nucleophilic attacks are most likely to occur. nih.gov
Table 2: Principles of HOMO-LUMO Analysis
| Orbital/Parameter | Role in Chemical Reactions | Implication for this compound |
| HOMO (Highest Occupied Molecular Orbital) | Electron-donating orbital; susceptible to electrophilic attack. aimspress.com | Likely localized on the lone pairs of the oxygen atoms. |
| LUMO (Lowest Unoccupied Molecular Orbital) | Electron-accepting orbital; susceptible to nucleophilic attack. aimspress.com | Distributed across the molecule's antibonding orbitals. |
| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and kinetic stability. nih.gov | A smaller gap indicates higher reactivity, suggesting potential for charge transfer within the molecule. nih.gov |
Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR, IR)
Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm or elucidate molecular structures. DFT calculations can accurately forecast vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov
For infrared (IR) spectroscopy, calculations can determine the vibrational frequencies and intensities of a molecule's normal modes. ni.ac.rs These calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and anharmonicity, leading to excellent agreement with experimental FT-IR spectra. nih.gov This correlation allows for the confident assignment of specific absorption bands to particular functional groups and vibrational motions within the molecule. researchgate.net
Similarly, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.govnih.gov Theoretical predictions of chemical shifts for various proposed structures or conformers can be compared to experimental NMR data. nih.gov A strong correlation between the calculated and observed spectra provides powerful evidence for the correct structural assignment. nih.govnih.gov This approach is particularly valuable for complex molecules or for distinguishing between stereoisomers.
Computational Modeling of Reaction Pathways and Transition States
Theoretical chemistry provides the tools to model the entire course of a chemical reaction, from reactants to products, through the high-energy transition state. arxiv.org By mapping the potential energy surface, computational chemists can identify the minimum energy pathway a reaction is likely to follow and calculate the activation energy (the energy barrier of the transition state). arxiv.orgwayne.edu
For derivatives of this compound, this could involve modeling reactions such as the oxidation of the primary alcohol to an aldehyde or carboxylic acid, or substitution reactions at the hydroxyl group. Computational methods can locate the geometry of the transition state structure, which is a critical saddle point on the energy landscape. wayne.edu The energy of this transition state determines the reaction rate.
Studies on related molecules, like the decomposition of radicals formed from 2,5-dimethyltetrahydrofuran, show that ring-opening reactions are a key pathway. researchgate.net Ab initio molecular dynamics can even be used to simulate the trajectory of a reaction over time, revealing dynamic effects and branching ratios when a single transition state leads to multiple products. wayne.edu These models provide a detailed, mechanistic understanding of reactivity that is often inaccessible through experimental means alone. wayne.eduresearchgate.net
Investigation of Solvent Effects on Electronic Properties and Reactivity
Reactions are typically carried out in a solvent, which can significantly influence a molecule's properties and reactivity. Computational models can account for these solvent effects through various methods, such as implicit solvent models (e.g., the Polarizable Continuum Model, PCM) or by including explicit solvent molecules in the calculation. aimspress.comnih.gov
Studies on similar molecules like ethanol have shown that including solvent molecules is crucial for accurately predicting properties like NMR chemical shifts, especially for protons involved in hydrogen bonding. nih.gov The solvent can alter the conformational equilibrium, stabilize or destabilize transition states, and change the electronic structure of the solute. For instance, the HOMO-LUMO gap of a molecule can change in different solvents, indicating a change in reactivity; a molecule may be more reactive in a polar solvent like water compared to the gas phase or a nonpolar solvent. aimspress.com For this compound, modeling in different solvents would be essential to understand how its intramolecular hydrogen bond competes with intermolecular hydrogen bonding to solvent molecules, thereby affecting its conformational preferences and the accessibility of its reactive sites. nih.gov
Future Research Directions and Perspectives in Chiral Tetrahydrofuran Alcohol Chemistry
Development of Novel and More Efficient Enantioselective Synthetic Methodologies
The synthesis of enantiomerically pure compounds remains a primary objective in organic chemistry. For chiral tetrahydrofuran (B95107) alcohols, future research will focus on developing more efficient, selective, and scalable synthetic routes.
Current research has established several effective strategies, including the asymmetric cyclization of unsaturated alcohols and the kinetic resolution of racemic alcohols. For instance, nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones has been shown to produce functionalized chiral tetrahydrofuran rings in high yields (up to 99%) and excellent enantioselectivity (>99:1 er). rsc.org Similarly, one-pot copper-catalyzed asymmetric Henry reactions followed by iodocyclization of γ,δ-unsaturated alcohols provide access to polysubstituted tetrahydrofuran derivatives with high enantioselectivities (up to 97% ee). chemistryviews.org
Future methodologies will likely build upon these foundations, aiming to:
Expand Substrate Scope: Develop catalysts that are effective for a wider variety of substituted precursors, allowing access to a more diverse library of chiral THF alcohols.
Improve Catalyst Performance: Increase turnover numbers and frequencies of catalysts to make processes more economically viable for industrial-scale production. This includes the development of novel chiral ligands, such as P-chiral bisphosphine ligands, that can enhance both stereoselectivity and reactivity. rsc.org
Explore Novel Catalytic Systems: Investigate the use of earth-abundant and non-toxic metals as catalysts to create more sustainable synthetic processes. Chemoenzymatic sequential catalysis, which combines the selectivity of enzymes with the reactivity of chemical catalysts, represents a promising and eco-friendly approach for synthesizing chiral alcohols from various feedstocks. acs.org
Table 1: Comparison of Selected Enantioselective Synthetic Methods for Chiral Tetrahydrofurans
| Catalytic System/Method | Substrate Type | Yield | Enantioselectivity (ee) / Diastereoselectivity (dr) | Reference |
|---|---|---|---|---|
| Nickel/DI-BIDIME Ligand | O-alkynones | Up to 99% | >99:1 er | rsc.org |
| Copper-catalyzed Henry Reaction/Iodocyclization | γ,δ-unsaturated alcohols | High | Up to 97% ee | chemistryviews.org |
| Co(III)-salen Catalyst/Iodoetherification | (Z)-4-pentenol derivatives | 83–94% | 64–90% ee | nih.gov |
| Metal/Lipase Dynamic Kinetic Resolution (DKR) | Racemic chiral alcohols | Up to 89% | Up to 99% ee | mdpi.com |
| Rhodium-catalyzed Reductive Cyclization | Acetylenic aldehydes | High | High ee | organic-chemistry.org |
Exploration of Bio-based Feedstocks for Sustainable Synthesis
The chemical industry's shift towards sustainability has intensified the search for renewable starting materials. Bio-based feedstocks offer a promising alternative to petroleum-derived precursors for the synthesis of (R)-2-(Tetrahydrofuran-2-yl)ethanol and related compounds.
Furfural (B47365), a platform chemical derivable from the dehydration of C5 sugars found in lignocellulosic biomass, is a key starting point. wikipedia.org The hydrogenation of furfural produces tetrahydrofurfuryl alcohol (THFA), a direct precursor to the target chemical family. wikipedia.org While current industrial processes often yield a racemic mixture, a significant area of future research will be the development of enantioselective hydrogenation or biocatalytic methods to convert furfural or its derivatives directly into enantiopure products.
Key research perspectives in this area include:
Biocatalysis: Employing whole-cell biocatalysts or purified enzymes for the asymmetric reduction of prochiral ketones derived from biomass. mdpi.com This approach offers high stereoselectivity under mild conditions.
Chemo-catalytic Conversion: Designing heterogeneous or homogeneous chiral catalysts capable of the enantioselective hydrogenation of furfural-derived intermediates.
Integrated Biorefineries: Developing processes where biomass is converted into a range of furanic platform chemicals, which are then used to synthesize high-value products like chiral alcohols. rsc.orgresearchgate.net The production of polyethylene (B3416737) furanoate (PEF), a bio-based polyester, already relies on the furan (B31954) derivative 2,5-furandicarboxylic acid (FDCA), showcasing the potential of this feedstock family. specialchem.com
Table 2: Potential Bio-based Pathways to Chiral Tetrahydrofuran Alcohols
| Bio-based Feedstock | Intermediate | Target Process | Potential Product | Reference |
|---|---|---|---|---|
| Hemicellulose (C5 Sugars) | Furfural | Enantioselective Hydrogenation / Bioreduction | (R)- or (S)-Tetrahydrofurfuryl alcohol | wikipedia.org |
| Sugars (e.g., from corn, sugarcane) | 1,4-Butanediol (B3395766) | Bio-fermentation followed by enantioselective cyclization | Chiral Tetrahydrofuran derivatives | rsc.orgresearchgate.net |
| Lignocellulosic Biomass | 2-Methyltetrahydrofuran (B130290) (2-MeTHF) | Use as a sustainable reaction solvent | Improved green chemistry profile for synthesis | rsc.org |
Advanced Characterization Techniques for Complex Chiral Systems
The unambiguous determination of a molecule's three-dimensional structure and enantiomeric purity is critical. As synthetic methods become more sophisticated, the analytical techniques used to characterize the resulting complex chiral systems must also advance. Chirality plays a fundamental role in the properties of molecules, making its precise characterization essential. mdpi.com
For this compound and its analogs, future research will rely on a combination of established and emerging techniques:
X-ray Crystallography: This remains the gold standard for determining the absolute configuration of crystalline chiral compounds. numberanalytics.com Advances in crystallographic techniques are enabling the analysis of increasingly complex and smaller samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR, in conjunction with chiral solvating or derivatizing agents, will continue to be a primary tool for determining enantiomeric excess and elucidating solution-state conformations. New NMR techniques offer improved resolution and sensitivity for complex structural analysis. numberanalytics.com
Chiroptical Spectroscopy: Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. numberanalytics.comrsc.org When coupled with computational predictions (see Section 7.4), CD spectroscopy provides deep insight into the relationship between a molecule's structure and its optical properties. mdpi.com
Chiral Chromatography: The development of novel chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is crucial for the accurate analytical separation and quantification of enantiomers. wikipedia.org Dynamic HPLC is particularly effective for analyzing conformationally chiral compounds. mdpi.com
Table 3: Advanced Techniques for Characterizing Chiral Tetrahydrofuran Systems
| Technique | Information Provided | Advantages | Future Focus | Reference |
|---|---|---|---|---|
| X-ray Crystallography | Absolute configuration, solid-state conformation | Definitive structural determination | Analysis of non-crystalline or microcrystalline samples | numberanalytics.com |
| Chiral NMR Spectroscopy | Enantiomeric purity, diastereomeric ratio, structural connectivity | Non-destructive, provides detailed structural information in solution | Development of more effective chiral shift reagents, higher field magnets | numberanalytics.com |
| Circular Dichroism (CD) | Absolute configuration, conformational analysis in solution | High sensitivity for chiral molecules, complements other techniques | Integration with computational modeling for more accurate predictions | numberanalytics.comrsc.org |
| Chiral HPLC/GC | Enantiomeric excess (ee), separation of enantiomers | High accuracy and precision for quantification | Creation of more versatile and robust chiral stationary phases | wikipedia.org |
Computational Design and Prediction of New Chiral Catalysts and Reactions
Computational chemistry has transitioned from a tool for rationalizing experimental results to a powerful predictive engine for designing new catalysts and reaction pathways. In the context of chiral tetrahydrofuran alcohol synthesis, computational modeling offers a way to accelerate discovery and minimize empirical trial-and-error.
Future progress will be heavily influenced by the synergy between computational prediction and experimental validation: acs.org
Catalyst Design: Using methods like Density Functional Theory (DFT), researchers can model the transition states of a catalytic cycle. acs.org This allows for the in-silico screening of potential chiral ligands, predicting which will provide the highest enantioselectivity for a given transformation before they are ever synthesized in the lab. Computational studies have already provided a better understanding of how counterions and ligand geometry affect the activity of palladium catalysts in alcohol oxidation. nih.gov
Reaction Pathway Prediction: Computational models can explore the feasibility of novel reaction pathways, identifying potential energy barriers and predicting the most likely product outcomes. This can guide the development of new cascade reactions or the use of unconventional starting materials.
Understanding Selectivity: Modeling the non-covalent interactions between a catalyst, substrate, and solvent can provide a deep understanding of the origins of enantioselectivity. This knowledge is crucial for the rational design of the next generation of highly selective catalysts.
Spectra Prediction: Quantum mechanical calculations can predict the CD and NMR spectra of proposed structures. mdpi.com Comparing these predicted spectra with experimental data is a powerful method for confirming the absolute configuration of newly synthesized chiral molecules.
Table 4: Role of Computational Chemistry in Chiral Synthesis
| Computational Method | Application Area | Predicted Parameters | Impact on Research | Reference |
|---|---|---|---|---|
| Density Functional Theory (DFT) | Catalyst Design & Mechanistic Studies | Transition state energies, reaction barriers, binding energies | Rational design of new chiral ligands and catalysts; understanding reaction mechanisms | acs.orgnih.gov |
| Molecular Dynamics (MD) | Conformation Analysis | Conformational preferences of substrates and catalysts in solution | Understanding solvent effects and the dynamic behavior of molecules | nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Biocatalysis Modeling | Enzyme-substrate interactions, activation energies in active sites | Design and optimization of enzyme-catalyzed reactions | mdpi.com |
| Time-Dependent DFT (TD-DFT) | Characterization | Circular Dichroism (CD) and other chiroptical spectra | Assignment of absolute configuration by matching predicted and experimental spectra | mdpi.com |
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing (R)-2-(Tetrahydrofuran-2-yl)ethanol with high enantiomeric purity?
- Methodological Answer : Chiral resolution or asymmetric synthesis is critical. Use (R)-configured starting materials, such as (R)-Tetrahydrofurfuryl alcohol (CAS 22415-59-4), and employ chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to preserve stereochemistry during reduction or functionalization steps. Purification via fractional distillation under nitrogen, as described for THF derivatives, ensures minimal racemization .
Q. How should researchers characterize the stereochemical configuration of this compound?
- Methodological Answer : Use chiral HPLC with columns like Chiralpak® IA/IB and polarimetric analysis to confirm enantiomeric excess (ee). Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial arrangements, while X-ray crystallography of derivatives (e.g., esterified forms) provides definitive structural confirmation .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer : Follow guidelines for tetrahydrofuran derivatives: use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. Store under inert gas (N₂/Ar) at room temperature. Waste must be segregated and treated by certified facilities due to potential environmental toxicity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in optical rotation data between synthesized batches of this compound?
- Methodological Answer : Investigate potential racemization during purification. Ensure distillation conditions (e.g., inert atmosphere, controlled temperature) align with protocols for THF derivatives . Validate purity via GC-MS and compare with reference standards (e.g., CAS 22415-59-4). Contamination by (S)-enantiomers or solvents like methanol ( ) may require chiral chromatography .
Q. What strategies optimize the yield of this compound in multi-step syntheses involving sensitive intermediates?
- Methodological Answer : Use protective groups (e.g., silyl ethers) for hydroxyl moieties during reactions. Catalytic hydrogenation with Pd/C or Raney Ni under mild conditions preserves the tetrahydrofuran ring. Monitor reaction progress via TLC or in-situ IR, and optimize solvent systems (e.g., anhydrous THF) to enhance stability .
Q. How does the steric and electronic environment of the tetrahydrofuran ring influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Conduct computational modeling (DFT) to assess ring strain and electron density distribution. Experimentally, compare reaction rates with analogous compounds (e.g., THF-methanol derivatives) under standardized conditions. Steric hindrance at the C2 position may slow SN2 reactions, favoring SN1 pathways in polar protic solvents .
Data Analysis & Experimental Design
Q. How should researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 25°C, 40°C, and 60°C. Analyze degradation products via LC-MS and quantify enantiomeric purity over time. Control humidity and oxygen exposure to isolate degradation pathways .
Q. What analytical techniques are most effective for detecting trace impurities in this compound synthesized via Grignard reactions?
- Methodological Answer : Combine GC-MS for volatile byproducts (e.g., unreacted alkyl halides) and HPLC-UV/ELSD for non-volatile residues. Use ICP-MS to detect metal catalysts (e.g., Mg, Li). Residual solvents like 2-methyltetrahydrofuran (CAS 96-47-9) require headspace GC analysis .
Critical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
